molecular formula C7H5BrO2 B1611144 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one CAS No. 3172-00-7

5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No.: B1611144
CAS No.: 3172-00-7
M. Wt: 201.02 g/mol
InChI Key: DAHLUZDNJJOKGS-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a brominated derivative of tropolone, a non-benzenoid aromatic compound. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of tropolone. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming stable complexes with metal ions in the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    Tropolone: The parent compound, known for its aromaticity and reactivity.

    2-Hydroxycyclohepta-2,4,6-trien-1-one: Lacks the bromine atom but shares similar structural features.

    5-Chloro-2-hydroxycyclohepta-2,4,6-trien-1-one: A chlorinated derivative with similar reactivity.

Uniqueness

The bromine atom increases the compound’s electrophilicity, making it more reactive in substitution and addition reactions compared to its non-brominated counterparts .

Properties

IUPAC Name

5-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHLUZDNJJOKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498452
Record name 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3172-00-7
Record name 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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